Carbestrol

説明

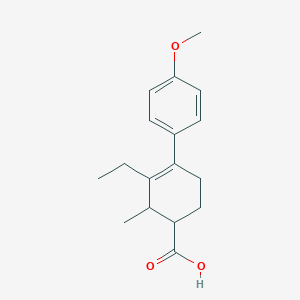

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethyl-4-(4-methoxyphenyl)-2-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-4-14-11(2)15(17(18)19)9-10-16(14)12-5-7-13(20-3)8-6-12/h5-8,11,15H,4,9-10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKVHUZOVAWKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CCC(C1C)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938669 | |

| Record name | 6-Ethyl-4'-methoxy-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-52-8 | |

| Record name | 3-Ethyl-4-(4-methoxyphenyl)-2-methyl-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1755-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBESTROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethyl-4'-methoxy-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of Carbestrol

Elucidating Key Structural Determinants for Carbestrol's Biological Activity

The biological activity of estrogenic compounds, including nonsteroidal estrogens like this compound, is primarily mediated through their binding to estrogen receptors, ERα and ERβ. wikipedia.orgmdpi.commdpi.comwikipedia.org Estrogen receptors are nuclear receptors that, upon ligand binding, undergo conformational changes, dimerize, and interact with DNA to modulate gene expression. mdpi.commdpi.comwikipedia.orgbmbreports.orgnih.gov The ligand-binding domain (LBD) of ERs is a flexible hydrophobic pocket capable of accommodating a variety of steroidal and nonsteroidal ligands. mdpi.complos.org

While the general principles of estrogen receptor-ligand interactions are well-established, detailed published research specifically elucidating the key structural determinants for this compound's biological activity through comprehensive SAR studies on the compound itself is limited in the currently available information. Its classification as a nonsteroidal estrogen and a seco analogue of doisynolic acid suggests that its activity is likely related to its ability to mimic the structural and electronic features of natural estrogens required for ER binding. nih.govwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. neovarsity.orgfrontiersin.org QSAR models can be used to predict the activity of new or untested compounds and to gain insights into the structural features that influence activity. neovarsity.orgnih.govfrontiersin.org These models often utilize various molecular descriptors that capture different aspects of chemical structure, such as electronic, steric, and hydrophobic properties. neovarsity.orgeuropa.eu

In the field of estrogen receptor ligands, QSAR studies have been employed to analyze diverse sets of compounds and build predictive models for ER binding affinity and activity. neovarsity.orgplos.orgeuropa.eu These models can help identify the most relevant molecular descriptors and structural fragments associated with potent estrogenic or antiestrogenic activity. neovarsity.orgeuropa.eu

Despite the general application of QSAR in estrogen receptor research, specific detailed studies focusing on the development and application of QSAR models for this compound analogues were not prominently found in the conducted search. The limited historical development and marketing of this compound may have resulted in fewer extensive SAR and QSAR investigations compared to more widely used estrogenic compounds.

Rational Design and Synthesis of this compound Structural Modifications

Rational design and synthesis involve the deliberate design and creation of new chemical compounds with desired biological activities based on an understanding of the target protein's structure and the SAR of known ligands. nih.govnih.govmdpi.commdpi.comwikipedia.org This process often utilizes information from SAR studies, computational modeling techniques such as molecular docking and dynamics simulations, and structural data of the target protein (e.g., from X-ray crystallography). plos.orgnih.govmdpi.comwikipedia.orgpurdue.edu By systematically modifying specific parts of a lead compound's structure, researchers can investigate the impact of these changes on biological activity and optimize the compound's properties. nih.govnih.govnih.gov

While rational design and synthesis are fundamental approaches in medicinal chemistry, including the development of estrogen receptor ligands, specific examples of rational design and synthesis efforts focused on creating and evaluating structural modifications of this compound were not extensively detailed in the available search results. Research in this area would typically involve identifying key regions of the this compound structure important for ER binding and then designing and synthesizing analogues with modifications in these regions to improve potency, selectivity, or other pharmacological properties.

Comparative SAR Analysis with Other Nonsteroidal Estrogen Ligands

Comparative SAR analysis involves comparing the structural features and biological activities of a set of related compounds to identify commonalities and differences that explain their varying potencies and profiles. neovarsity.orgnih.gov Comparing the SAR of this compound with other nonsteroidal estrogen ligands, such as Diethylstilbestrol (B1670540) (DES) and Hexestrol, could provide valuable insights into the structural requirements for estrogenic activity within this class of compounds. wikipedia.orgmdpi.complos.orgpurdue.edunucleos.comnih.govmdpi.com

Although this compound is categorized alongside other nonsteroidal estrogens like DES and Hexestrol, comprehensive comparative SAR analyses that specifically include detailed experimental data and structural comparisons of this compound with these or other nonsteroidal ligands were not readily found in the search results. Such studies would typically involve evaluating the relative binding affinities of these compounds to ERα and ERβ and analyzing how structural differences account for any observed variations in activity.

Molecular Interactions and Ligand Target Dynamics of Carbestrol

Computational Approaches to Carbestrol's Molecular Binding

Computational methods play a significant role in predicting and analyzing how small molecules like this compound interact with larger biological macromolecules, such as proteins. These approaches provide insights into potential binding sites, binding strength, and the dynamics of the interaction.

Molecular Docking Simulations of this compound

Molecular docking is a widely used computational technique that predicts the preferred orientation (pose) of a ligand, such as this compound, when bound to a receptor protein. mdpi.comchemrevlett.com This method aims to determine the optimal binding conformation and estimate the binding energy. chemrevlett.com By simulating the interaction between this compound and a target protein, molecular docking can help identify potential binding sites and assess the likelihood of a stable complex formation. mdpi.comchemrevlett.com While general principles of molecular docking are well-established and applied to various ligands, specific detailed studies focusing solely on this compound's docking simulations were not extensively found in the search results. However, the methodology involves preparing both the receptor and ligand structures and using software to explore possible binding poses and score them based on their estimated binding affinity. mdpi.com Flexible docking approaches, which account for conformational changes in both the ligand and receptor, can provide a more accurate simulation of the binding process. frontiersin.org

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.govchemrxiv.org Unlike static docking simulations, MD simulations account for the flexibility of both the ligand and the protein, providing information about the stability of the complex, conformational changes upon binding, and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces). frontiersin.orgnih.gov MD simulations can reveal hidden binding sites and provide crucial information for understanding the structure-function relationship of the target and the essence of protein-ligand interactions. nih.gov While the search results discuss the application of MD simulations in drug discovery and for other compounds, specific detailed MD simulation studies focused exclusively on this compound-target complexes were not prominently featured. The general process involves using the poses obtained from molecular docking as starting points for MD simulations and analyzing the system's behavior over a certain period. mdpi.com This technique can help validate docking results and provide a more comprehensive understanding of the binding event. frontiersin.org

Binding Affinity Prediction Methodologies for this compound

Predicting the binding affinity, which quantifies the strength of the interaction between a ligand and its target, is a critical aspect of understanding molecular interactions. arxiv.orgplos.org Computational methodologies for binding affinity prediction include scoring functions used in molecular docking, as well as more advanced techniques like free energy calculations from MD simulations and machine learning models. arxiv.orgplos.orgeco-vector.com These methods aim to estimate parameters such as inhibition constants (Ki) or IC50 values. frontiersin.org The accuracy of these predictions depends on the quality of the input data (structures, experimental affinities) and the sophistication of the algorithms. arxiv.orgplos.org While general methods for binding affinity prediction are widely applied in cheminformatics and computational chemistry, specific published data on the predicted binding affinities of this compound using these methodologies were not extensively found in the search results. However, the field is continuously evolving, with new approaches utilizing deep learning and multi-scale feature fusion showing promise in improving prediction accuracy. plos.orgeco-vector.com

In Vitro Characterization of this compound-Macromolecule Interactions

In addition to computational studies, in vitro experiments are essential for experimentally characterizing the interactions between this compound and biological macromolecules. These studies provide direct evidence of binding and can quantify the affinity and specificity of the interaction.

Receptor Binding Studies

Protein-Carbestrol Interaction Analysis

Beyond specific receptor binding, analyzing the broader interactions between this compound and various proteins can provide a more complete picture of its biological activity. Techniques for protein-ligand interaction analysis include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and others. nih.govucsf.edubio-rad.com These methods can provide information on binding kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes upon binding), in addition to binding affinity. bio-rad.com Protein-protein interaction analysis techniques, such as affinity purification coupled with mass spectrometry, are also used to identify proteins that a specific protein of interest interacts with. ucsf.edu While these methods are broadly applicable to studying small molecule-protein interactions, specific published studies detailing the analysis of this compound-protein interactions using these advanced techniques were not extensively found. The general principle involves immobilizing either the protein or the ligand on a sensor surface and monitoring the binding event in real-time. bio-rad.com

Ligand-Protein Recognition Mechanisms

Elucidation of Carbestrol S Mechanisms of Biological Action

Cellular Pathway Modulation by Carbestrol

As a compound that mimics estrogen, this compound is expected to influence cellular pathways typically regulated by estrogen. ontosight.ai The effects of estrogen are mediated through both genomic and non-genomic pathways, involving nuclear receptors and membrane-associated receptors, respectively. dharmapedia.netiiab.mewikidoc.org

Intracellular Signaling Cascades Influenced by this compound

Estrogen receptors, when activated, can influence various intracellular signaling cascades. These include rapid, non-genomic signaling pathways mediated by membrane-associated estrogen receptors, which can activate pathways such as the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K/AKT) pathway. wikidoc.org While specific research detailing this compound's direct influence on these precise signaling cascades is limited in the available literature, its function as an estrogen mimic suggests it would likely engage these pathways in a manner similar to endogenous estrogens. ontosight.aidharmapedia.netiiab.mewikidoc.org

Gene Expression and Transcriptional Regulation by this compound

A primary mechanism of estrogen action involves its nuclear receptors (ERα and ERβ) acting as ligand-activated transcription factors. wikidoc.org Upon binding estrogen, these receptors translocate to the nucleus, dimerize, and bind to estrogen response elements (EREs) on DNA, or interact with other transcription factors, thereby regulating the transcription of target genes. wikidoc.org this compound, by binding to estrogen receptors, is expected to modulate gene expression through these genomic pathways. ontosight.aiwikidoc.org Evidence of this transcriptional regulation is indirectly supported by observed biological effects in estrogen-responsive tissues, such as the hypertrophy and hyperplasia of uterine tissues in treated rats, which are indicative of altered gene expression leading to increased cell growth and proliferation. researchgate.netresearchgate.net However, specific data identifying genes directly upregulated or downregulated by this compound is not detailed in the provided information.

Enzymatic Activity Alterations Mediated by this compound

Based on the available search results, there is no specific information detailing direct alterations of enzymatic activity mediated by this compound. While enzymes are involved in the synthesis and metabolism of various compounds, including steroids and other biologically active molecules, the provided literature does not describe this compound directly inhibiting or activating specific enzymes as a primary mechanism of its biological action.

Biological Research Modalities for Carbestrol Characterization

In Vitro Cellular and Subcellular Studies of Carbestrol

In vitro studies involve experiments conducted outside of a living organism, typically using isolated cells, tissues, or cellular components. These methods allow for controlled investigation into the direct effects of this compound at the cellular and subcellular levels.

Tissue Culture Model Systems

Tissue culture involves maintaining fragments of tissues in an artificial environment outside the body. This allows for the study of cellular interactions and responses within a more complex context than isolated cells. The search results indicate that this compound has been studied in the context of uterine tissues in rats, where its administration was associated with hypertrophy and hyperplasia. researchgate.netresearchgate.netbioscientifica.com This suggests the use of uterine tissue models to observe the effects of this compound on tissue structure and growth.

Non-Human In Vivo Experimental Model Systems for this compound Research

Non-human in vivo models involve studying the effects of a compound within a living organism, allowing for the assessment of complex biological processes, systemic effects, and interactions within a whole system.

Mammalian Preclinical Models (e.g., Rodent Models)

Rodent models, such as rats and mice, are commonly used mammalian preclinical models in biological research due to their physiological similarities to humans and ease of handling. researchgate.netresearchgate.netbioscientifica.comwikidoc.orgsigmaaldrich.com Research using male rats has shown that treatment with this compound resulted in the inability to impregnate normal females. researchgate.netresearchgate.netbioscientifica.com This effect was associated with a higher incidence of headless spermatozoa in vaginal smears of mated females. researchgate.netresearchgate.netbioscientifica.com Furthermore, alterations in ova transport were observed, with fewer cleaved ova recovered from the oviducts and no ova recovered from the oviducts or uteri at later time points, in contrast to control groups. researchgate.netresearchgate.netbioscientifica.com

Lower Organism Models in this compound Research (e.g., Zebrafish)

Lower organism models, such as zebrafish (Danio rerio), offer advantages for certain types of biological research, including toxicology and developmental studies, due to their rapid development, transparency of embryos, and ease of genetic manipulation. nih.govnih.gov While zebrafish are utilized in toxicology studies and for observing developmental effects of compounds, the provided search results primarily discuss studies using Carbaryl, a different compound, in zebrafish models, detailing its effects on morphology, heart development, and neuronal presence. nih.govnih.govurl.edu There are no specific detailed findings on the use of zebrafish models for the characterization of this compound in the provided search results.

Data Table: Effects of this compound in Male Rat Fertility Studies

| Observation | Findings in this compound-Treated Male Rats researchgate.netresearchgate.netbioscientifica.com |

| Ability to Impregnate Normal Females | Incapable of impregnation |

| Incidence of Headless Spermatozoa in Vaginal Smears | Higher incidence observed |

| Uterine Tissues (Day 1 of pregnancy) | Hypertrophy and hyperplasia, significant increase in uterine weights |

| Ova Transport (Day 2 onwards) | Alteration observed, fewer cleaved ova in oviducts, no ova in oviducts or uteri later |

Molecular Imaging Techniques in Non-Human In Vivo Studies

Molecular imaging plays a crucial role in preclinical research by providing non-invasive methods to visualize, characterize, and quantify biological processes in living organisms, including non-human animal models frontiersin.orgrevvity.comnih.gov. Techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are particularly valuable for studying the in vivo behavior of drug candidates ucm.esnih.gov. These methods allow for the assessment of biodistribution, pharmacokinetics, and target engagement of a compound nih.govitnonline.comnih.gov.

PET imaging involves the administration of a compound labeled with a positron-emitting radionuclide (a radiotracer) moravek.com. The positrons emitted interact with electrons in the tissue, resulting in annihilation events that produce gamma rays detected by the PET scanner ucm.esmoravek.com. This process allows for the creation of three-dimensional images showing the spatial and temporal distribution of the radiolabeled compound within the animal ucm.esnih.govitnonline.com. PET offers high sensitivity, enabling the detection of compounds at very low (nanomolar to picomolar) concentrations ucm.esitnonline.com. Preclinical PET systems are capable of achieving high spatial resolution, essential for detailed studies in small animals like mice and rats sihealthcare.co.krnih.gov. The quantitative nature of PET allows researchers to measure the concentration of the radiotracer in various tissues and organs over time duke.edunih.gov.

SPECT imaging utilizes radiotracers labeled with gamma-ray-emitting isotopes . Similar to PET, SPECT provides functional information and can be used to assess biodistribution and other physiological processes in vivo frontiersin.org. While generally offering lower spatial resolution compared to PET, advances in dedicated small animal SPECT systems, including the use of pinhole collimators, have significantly improved resolution, in some cases below 1 mm frontiersin.orgmilabs.com. SPECT can also facilitate simultaneous imaging of multiple tracers labeled with different isotopes frontiersin.orgmilabs.com.

For a compound like this compound, which was explored for its potential therapeutic applications wikipedia.org, molecular imaging techniques in non-human in vivo studies would be instrumental in understanding its biological fate. Radiolabeling this compound with suitable isotopes (e.g., carbon-11 (B1219553) or fluorine-18 (B77423) for PET; iodine-123 or technetium-99m for SPECT, depending on chemical feasibility and study duration) would enable non-invasive tracking within living animals moravek.comnih.gov.

Potential applications of molecular imaging for this compound characterization in non-human models could include:

Biodistribution Studies: Determining the distribution of the radiolabeled compound in various organs and tissues over time. This provides critical information on where the compound accumulates and how it is cleared from the body nih.govpharmaron.comevotec.com.

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) characteristics in a dynamic, in vivo setting pharmaron.comnih.gov. Longitudinal studies in the same animal are possible with these non-invasive techniques, reducing the number of animals needed compared to terminal methods tracercro.comnih.gov.

Target Engagement: If a specific molecular target for this compound were identified, a radiolabeled version could potentially be used to evaluate its binding to this target in vivo, providing insights into its mechanism of action and potential efficacy .

While specific data tables detailing the in vivo molecular imaging profile of this compound in non-human studies were not found in the consulted sources, the general principles and capabilities of preclinical PET and SPECT imaging described highlight their relevance for comprehensive characterization of drug candidates in living animal models nih.govitnonline.comnih.gov. These techniques contribute significantly to the understanding of a compound's behavior in a biological system before potential translation to human studies ucm.esitnonline.com.

Advanced Analytical Methodologies for Carbestrol Research

Chromatographic Separations for Carbestrol and Metabolites

Chromatographic techniques are widely used to separate complex mixtures, making them invaluable for isolating this compound from matrices and for studying its metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of various compounds, including pharmaceuticals and metabolites clsa-elcv.cabioradiations.com. HPLC separates components based on their interactions with a stationary phase and a mobile phase openaccessjournals.com. The versatility of HPLC, with different column types and mobile phases, allows for the separation of compounds with varying polarities clsa-elcv.cabioradiations.com. For instance, reversed-phase HPLC (RP-HPLC) using a C18 column is frequently employed for separating and quantifying compounds in complex samples nih.gov. Mobile phases typically consist of mixtures of water with organic solvents like acetonitrile (B52724) or methanol, often with buffer systems to control pH nih.gov. UV detection is commonly used in HPLC for compounds that absorb ultraviolet light nih.gov. While specific detailed applications of HPLC solely for this compound were not extensively found in the search results, general principles and applications of HPLC in pharmaceutical analysis and metabolomics suggest its applicability for this compound and its metabolites clsa-elcv.canih.gov. HPLC is used in the pharmaceutical industry for quality control, stability studies, and assessing the composition of formulations . It is also a key component in metabolomic profiling, often coupled with mass spectrometry, to analyze a wide range of metabolites in biological samples clsa-elcv.camdpi.com.

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile or semi-volatile compounds openaccessjournals.comdrawellanalytical.com. In GC, the sample is vaporized and transported through a column by an inert carrier gas openaccessjournals.com. Separation occurs based on the partitioning of analytes between the stationary phase within the column and the gas mobile phase openaccessjournals.com. GC is widely applied in pharmaceutical analysis for purity testing, impurity analysis, and the determination of residual solvents drawellanalytical.comscirp.org. It can also be used in bioanalysis for determining drug and metabolite concentrations in biological fluids, often requiring derivatization to make less volatile compounds amenable to GC analysis drawellanalytical.commdpi.com. Detectors commonly used with GC include Flame Ionization Detectors (FID) and Mass Spectrometers (MS) scirp.org. While direct information on GC specifically for this compound was not prominent in the search results, its general applications in analyzing volatile and semi-volatile organic compounds and metabolites suggest its potential utility in this compound research, especially if this compound or its metabolites are sufficiently volatile or can be derivatized drawellanalytical.commdpi.com.

Spectroscopic Characterization of this compound

Spectroscopic methods provide crucial information about the structure and identity of this compound.

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound mdpi.com. MS is often coupled with chromatographic techniques like HPLC or GC (LC-MS and GC-MS) to separate components before analysis, allowing for the identification and quantification of individual substances in complex mixtures clsa-elcv.camdpi.comamericanpharmaceuticalreview.com. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization methods used in LC-MS americanpharmaceuticalreview.com. High-resolution MS (HR/MS) techniques, such as Time-of-Flight (TOF) or Orbitrap, can provide accurate mass measurements for determining elemental composition americanpharmaceuticalreview.com. Tandem MS (MS/MS) experiments involve fragmenting ions and analyzing the fragments, which helps in structural elucidation americanpharmaceuticalreview.com. MS is widely used in pharmaceutical analysis for identifying impurities and degradation products, as well as in metabolomics for profiling metabolites in biological samples clsa-elcv.camdpi.comamericanpharmaceuticalreview.com. This compound has been identified using mass spectrometry in extracts researchgate.netacademicjournals.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformation of molecules rsc.orgresearchgate.net. It provides information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) rsc.orgresearchgate.net. One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide characteristic signals for different types of protons and carbons in the molecule researchgate.net. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between nuclei, which are essential for piecing together the molecular structure researchgate.net. NMR is widely used in organic chemistry for confirming the identity and purity of synthesized compounds and for elucidating the structures of unknown substances rsc.org. It is also applied in metabolomics for identifying and quantifying metabolites mdpi.comnih.gov. While specific NMR data for this compound were not found in the provided search results, NMR spectroscopy would be a standard and crucial technique for confirming the structure of synthesized this compound and for characterizing any isolated metabolites.

Vibrational Spectroscopy (IR, Raman) for this compound Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule libretexts.orgwikipedia.orgnih.gov. These techniques measure the absorption or scattering of infrared or laser light, respectively, by the sample libretexts.orgwikipedia.org. Different functional groups within a molecule vibrate at characteristic frequencies, producing unique spectral fingerprints libretexts.orgwikipedia.orgspectroscopyonline.com.

Infrared (IR) spectroscopy is widely used to identify functional groups present in a molecule libretexts.orgwikipedia.orgspectroscopyonline.com. Fourier Transform Infrared (FTIR) spectroscopy is a common type of IR spectroscopy wikipedia.org. IR spectra typically show absorption bands at specific wavenumbers corresponding to different bond vibrations (e.g., C=O, O-H, C-H) libretexts.orgspectroscopyonline.com. IR spectroscopy is applied in pharmaceutical analysis for identifying raw materials, verifying the identity of compounds, and analyzing formulations libretexts.orgwikipedia.org.

Raman spectroscopy is another vibrational technique that provides complementary information to IR spectroscopy nih.govamericanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com. It is based on the inelastic scattering of light americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com. Raman spectroscopy is also used for identifying compounds and analyzing molecular structure americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com. It is particularly useful for analyzing solid samples and aqueous solutions americanpharmaceuticalreview.comnih.gov. Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly enhance the sensitivity of Raman spectroscopy americanpharmaceuticalreview.com. Raman spectroscopy is used in the pharmaceutical industry for quality control, verifying active pharmaceutical ingredients, and monitoring polymorphic forms europeanpharmaceuticalreview.comhoriba.com. While specific IR or Raman spectra for this compound were not found in the search results, these techniques would be valuable for confirming the presence of characteristic functional groups in this compound and for quality control purposes.

Quantitative Bioanalytical Methods for this compound in Biological Matrices (Non-human)

Quantitative bioanalytical methods are crucial for determining the concentration of a compound and its metabolites in biological samples, particularly in the context of preclinical studies involving animals. These methods provide essential data for understanding the metabolic fate and pharmacokinetics of compounds like this compound in living systems. b-ac.co.uk The quality and integrity of pharmacokinetic and toxicokinetic studies heavily rely on the accuracy and reliability of the bioanalytical data obtained. nih.gov

Commonly employed techniques in bioanalysis include chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). b-ac.co.uk These are often coupled with mass spectrometry (MS), forming hyphenated techniques like LC-MS and GC-MS, which offer enhanced sensitivity and selectivity for the quantitative analysis of pharmaceutical compounds in complex biological matrices. b-ac.co.ukwikipedia.orgnih.gov LC-MS/MS, in particular, is considered a gold standard for the determination of compounds in biological samples due to its high sensitivity, specificity, accuracy, and precision. mdpi.com

The process of developing a bioanalytical method typically involves gathering information on the physicochemical properties of the compound, such as its solubility profile. b-ac.co.uk Sample preparation is a critical step to isolate the analyte from the complex biological matrix and can involve techniques like liquid-liquid extraction or solid-phase extraction (SPE). b-ac.co.uk

While specific detailed research findings on the quantitative bioanalysis of this compound in non-human biological matrices are not extensively available in the provided search results, the general principles and techniques applied to other compounds in preclinical studies are relevant. Bioanalytical methods for non-human samples (e.g., blood, plasma, serum, other body fluids or tissues) are subject to validation guidelines to ensure their reliability for supporting regulatory decisions in nonclinical toxicokinetic studies. who.int

Validation of bioanalytical methods involves assessing parameters such as accuracy, precision, sensitivity (including lower limit of quantification - LLOQ), selectivity, and recovery. pmda.go.jp Quality control (QC) samples, prepared by spiking the analyte into blank matrix at known concentrations, are analyzed alongside study samples to assess the method's performance and reliability within each analytical run. pmda.go.jp

Microsampling techniques, which utilize significantly smaller volumes of blood compared to traditional methods, are increasingly being incorporated into preclinical studies to reduce the number of animals required and refine procedures. criver.com Validating bioanalytical methods for these lower sample volumes is an important aspect of modern bioanalysis in non-human studies. criver.com

Although direct quantitative data for this compound in non-human matrices is not provided, the methodologies described for the analysis of other compounds in animal tissues and fluids, such as veterinary drug residues or other small molecules, illustrate the typical approaches that would be applied to this compound. mdpi.comchromatographyonline.comresearchgate.net These often involve extraction from the matrix followed by analysis using LC-MS/MS or GC-MS/MS. mdpi.comchromatographyonline.comresearchgate.net

For instance, methods for detecting veterinary drug residues in animal-derived food or feed utilize techniques like accelerated solvent extraction coupled with GC-MS/MS or LC-MS/MS, demonstrating the application of these methods to complex non-human matrices. mdpi.comchromatographyonline.com Similarly, the identification and quantification of pesticides in wildlife samples, including liver and other tissues, have been achieved using GC-MS/MS and LC-MS/MS following solid-liquid extraction and purification steps. researchgate.net

The development and validation of quantitative bioanalytical methods for this compound in non-human biological matrices would follow similar principles, employing appropriate sample preparation techniques and sensitive detection methods like LC-MS/MS or GC-MS/MS to ensure accurate and reliable quantification of the compound.

Chemical Biology Applications and Research Paradigms Involving Carbestrol

Carbestrol as a Chemical Probe for Estrogen Receptor Biology

Chemical probes are small molecules used to perturb biological systems and study protein function in live cells or organisms. rsc.org The estrogen receptor (ER) signaling pathway is crucial in mediating the physiological effects of estrogen, and understanding its dynamics is vital for comprehending estrogen-related diseases like breast cancer and the impact of environmental estrogenic disruptors. nih.gov Research in estrogen receptor biology often employs fluorescent probes and other chemical tools to visualize ER, study ligand-receptor interactions, receptor dimerization, and transcriptional activation. nih.govbmbreports.org While synthetic estrogens like this compound interact with estrogen receptors, specific studies detailing this compound's development and use as a dedicated chemical probe to interrogate particular aspects of ER biology were not found in the reviewed literature. The utility of a compound as a chemical probe lies in its selectivity and ability to specifically interact with and modulate the target protein, allowing researchers to observe the downstream biological effects. rsc.org

Strategies for Modulating Biological Processes with this compound Analogues

Modulating biological processes often involves the design and synthesis of analogues of known bioactive compounds to enhance potency, selectivity, or alter the mechanism of action. Given this compound's classification as a synthetic nonsteroidal estrogen and a seco analogue of doisynolic acid, it is conceivable that structural modifications of this compound could yield analogues with varied affinities for estrogen receptor subtypes (ERα and ERβ) or even the G protein-coupled estrogen receptor (GPER). nih.gov Such analogues could potentially serve as tools to selectively activate or inhibit specific estrogen receptor-mediated pathways, thereby modulating downstream biological processes. The development of selective chemical probes targeting GPER, for instance, has already revealed new facets of estrogen receptor biology. nih.gov However, specific research detailing the design, synthesis, and biological evaluation of this compound analogues for modulating particular biological processes was not identified.

Bioorthogonal Chemistry Approaches Utilizing this compound Frameworks

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govnih.gov These reactions are invaluable for labeling biomolecules, tracking their dynamics, and delivering therapeutic agents in a targeted manner. nih.govnih.gov The development of prodrugs that can be activated "on-demand" using bioorthogonal approaches is an area of significant interest in medicinal chemistry. scu.edu.cnrsc.org This strategy often involves incorporating a bioorthogonal handle into a molecule, which can then react with a complementary group introduced into the biological system or target site. While the this compound framework, with its specific chemical functionalities, could potentially be modified to incorporate bioorthogonal handles, specific examples or research detailing the use of this compound frameworks in bioorthogonal chemistry approaches were not found. Research in this area focuses on developing biocompatible reactions and strategies for site-specific labeling and activation within complex biological environments. nih.govnih.gov

Future Directions and Emerging Research Avenues for Carbestrol Studies

Integration of Omics Technologies in Carbestrol Research

The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, could provide comprehensive insights into how this compound interacts with biological systems at a molecular level. Omics technologies offer a holistic approach to investigating biological processes and understanding the pathophysiological context of diseases. nih.gov

Genomics and Transcriptomics: Studying the effects of this compound on gene expression could reveal pathways and networks influenced by the compound. This could involve analyzing changes in RNA levels in cells or tissues exposed to this compound to identify upregulated or downregulated genes.

Proteomics: Proteomic analysis could identify the proteins that interact with this compound or whose expression or modification is altered by the compound. This could help elucidate potential protein targets and the downstream effects of this compound binding.

Metabolomics: Metabolomics could provide a snapshot of the metabolic changes induced by this compound. By analyzing the levels of various metabolites, researchers could identify affected metabolic pathways, offering clues about the compound's biochemical activity and potential effects on cellular processes. Cross-omics analysis, combining data from multiple omics layers, can reveal complex interactions, such as those between compounds and metabolic pathways. nih.gov

Integrating data from these different omics layers could provide a systems-level understanding of this compound's impact, potentially identifying unforeseen interactions or effects that were not discernible with earlier research methods.

Advanced Computational Modeling and Artificial Intelligence in this compound Discovery

Advanced computational modeling and artificial intelligence (AI) can play a significant role in future this compound research, particularly in predicting its properties, identifying potential biological targets, and optimizing research strategies. immunocure.usjisem-journal.com Computational approaches are well-suited for analyzing large multivariate datasets and can help interpret complex interactions. nih.gov

Molecular Docking and Dynamics Simulations: Computational modeling techniques like molecular docking can predict how this compound might bind to potential target proteins based on their structural compatibility. Molecular dynamics simulations can further assess the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can correlate the chemical structure of this compound with its biological activity. immunocure.us This can help predict the activity of this compound or its potential derivatives and guide the design of new compounds with desired properties.

AI in Target Identification and Prediction: AI algorithms can analyze vast biological datasets to predict potential protein targets or pathways affected by this compound based on its structural features and known activity profiles of similar compounds. immunocure.us AI can also be used to build models from high-throughput screening data to improve the selection of promising research avenues. nih.gov

In Silico Toxicity Prediction: While safety profiles are excluded from this article's scope, it is worth noting that in silico methods, including QSAR and machine learning, are increasingly used in drug development to predict toxicological properties, potentially streamlining early research phases. immunocure.us

These computational approaches can accelerate the research process by prioritizing experiments and providing testable hypotheses about this compound's interactions and potential effects.

Development of Novel Research Tools and Methodologies for this compound Investigation

The study of this compound could also benefit from the development and application of novel research tools and methodologies. This could involve adapting existing techniques or creating entirely new approaches specifically tailored to the unique properties of this compound.

Advanced Spectroscopic Techniques: Utilizing advanced spectroscopic methods, such as high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, could provide more detailed information about this compound's structure, purity, and interactions with other molecules. academicjournals.org

Biosensors and Assays: Developing specific biosensors or assays for this compound could enable more sensitive and high-throughput detection and quantification of the compound in various biological or experimental matrices.

Microfluidic Systems: Microfluidic devices could be used to study this compound's effects on cells or enzymes in a controlled and miniaturized environment, allowing for more efficient screening and analysis of small sample volumes.

Action Research Methodologies: While traditionally applied in social sciences, the principles of action research, which involve a cyclical process of planning, acting, observing, and reflecting scribbr.comwikipedia.org, could be adapted to optimize experimental protocols and research strategies for studying this compound. This iterative approach could refine methodologies for investigating its biological interactions or chemical properties. Research methodologies encompass specific procedures for collecting and analyzing data, and their development is integral to research design. scribbr.com

The continuous development and application of novel tools and methodologies are crucial for pushing the boundaries of research and uncovering new knowledge about compounds like this compound.

Q & A

Q. What are the established in vitro assays for evaluating Carbestrol's biological activity, and how should they be optimized for reproducibility?

Methodological Answer: Begin with cell viability assays (e.g., MTT or ATP-based tests) to assess cytotoxicity, ensuring consistent cell passage numbers and controlled incubation times with this compound . For gene expression analysis, use qPCR with housekeeping genes validated for your cell type. Include triplicate technical replicates and negative controls (e.g., solvent-only treatments) to minimize variability . Biochemical assays (e.g., enzyme inhibition) require standardized substrate concentrations and kinetic measurements. Validate protocols against positive controls and reference studies to ensure reproducibility .

Q. How can researchers systematically identify gaps in this compound literature while avoiding redundancy?

Methodological Answer: Use structured keyword searches in databases like PubMed and SciFinder, combining terms such as "this compound pharmacokinetics," "metabolite identification," and "mechanistic study." Filter results by publication date (last 5–10 years) and study type (primary research only). Employ citation-tracking tools (e.g., Web of Science) to map seminal papers. Organize findings using a matrix categorizing studies by focus (e.g., in vivo vs. in vitro, model organisms) and highlight understudied areas like long-term toxicity or metabolite interactions .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound's reported pharmacokinetic parameters?

Methodological Answer: Contradictions often arise from interspecies differences or assay sensitivity. Design cross-species comparative studies using identical dosing regimens and analytical methods (e.g., LC-MS/MS). Include at least three species (e.g., rodents, non-human primates) and measure plasma concentrations at fixed intervals. Apply compartmental modeling to estimate absorption rates and half-lives. For human data, use physiologically based pharmacokinetic (PBPK) models, incorporating in vitro hepatocyte metabolism data. Perform sensitivity analyses to identify variables (e.g., protein binding) contributing to discrepancies .

Q. How should researchers address ethical and technical challenges in longitudinal studies of this compound's chronic effects?

Methodological Answer: Longitudinal designs require predefining endpoints (e.g., tumor incidence, biomarker trends) and staggered sacrifice timepoints to minimize cohort size. Use power analysis to determine sample sizes, ensuring statistical validity without excessive animal use . For human studies, obtain IRB approval and implement blinded randomization to reduce bias. Store biospecimens in biobanks with detailed metadata (e.g., storage temperature, freeze-thaw cycles). Mitigate attrition by maintaining participant engagement through follow-up surveys .

Data Analysis and Validation

Q. What statistical methods are recommended for meta-analyses of this compound's efficacy across heterogeneous studies?

Methodological Answer: Use random-effects models to account for variability in study designs (e.g., dosing, endpoints). Calculate standardized mean differences (SMDs) for continuous outcomes (e.g., tumor size reduction) and risk ratios (RRs) for binary outcomes (e.g., survival rates). Assess heterogeneity via I² statistics and subgroup analyses (e.g., by species or administration route). Validate findings through sensitivity analyses excluding low-quality studies (e.g., those lacking controls). Visualize results using forest plots and funnel plots to detect publication bias .

Q. How can researchers validate this compound's novel metabolites identified via untargeted metabolomics?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with stable isotope labeling (e.g., ¹³C-Carbestrol) to trace metabolite formation. Synthesize putative metabolites using organic chemistry methods and compare retention times and fragmentation patterns with experimental data. Confirm biological activity through in vitro assays (e.g., receptor binding). Cross-validate findings with orthogonal techniques like NMR for structural elucidation .

Methodological Best Practices

Q. Table 1: Common Assays for this compound Research

Ethical and Compliance Considerations

- Animal Studies: Follow ARRIVE guidelines for reporting, including randomization, blinding, and exclusion criteria. Obtain IACUC approval and justify species selection based on this compound's known targets .

- Human Studies: Use validated informed consent forms explaining risks of residual this compound exposure. For biobanking, anonymize data and comply with GDPR or HIPAA .

Reproducibility and Documentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。